molecular formula C12H12N2O B578571 5-(4-Methoxyphenyl)pyridin-3-amine CAS No. 1225522-97-3

5-(4-Methoxyphenyl)pyridin-3-amine

Cat. No.: B578571
CAS No.: 1225522-97-3
M. Wt: 200.241
InChI Key: HGCNGZKPNLGFSM-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-methoxyphenyl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out under mild conditions, often in an organic solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)pyridin-2-amine
  • 5-(4-Methoxyphenyl)pyridin-4-amine
  • 4-(4-Methoxyphenyl)pyridin-3-amine

Uniqueness

5-(4-Methoxyphenyl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxyphenyl group and the amine group on the pyridine ring can significantly affect the compound’s properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(4-methoxyphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCNGZKPNLGFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735036
Record name 5-(4-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225522-97-3
Record name 5-(4-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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